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molecular formula C10H5BrO3 B182733 2-Bromo-8-hydroxynaphthalene-1,4-dione CAS No. 52431-65-9

2-Bromo-8-hydroxynaphthalene-1,4-dione

Cat. No. B182733
M. Wt: 253.05 g/mol
InChI Key: QQUYEYJPZLCULC-UHFFFAOYSA-N
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Patent
US08703979B2

Procedure details

To a solution of 5-hydroxynaphthalene-1,4-dione (171 mg, 1 mmol) in chloroform was added bromine, and the mixture was stirred. Then, to the resulting mixture were added acetic acid and ethanol, and the mixture was stirred under reflux to give 3-bromojuglone (80%). To the resulting 3-bromojuglone was added dimethylamine, and the mixture was stirred in toluene at room temperature to give 2-dimethylaminojuglone and 3-dimethylaminojuglone (85%).
Quantity
171 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[C:4](=[O:13])[CH:5]=[CH:6][C:7]2=[O:12].[Br:14]Br.C(O)(=O)C.C(O)C>C(Cl)(Cl)Cl>[CH:10]1[CH:11]=[C:2]([OH:1])[C:3]2[C:4]([C:5]([Br:14])=[CH:6][C:7](=[O:12])[C:8]=2[CH:9]=1)=[O:13]

Inputs

Step One
Name
Quantity
171 mg
Type
reactant
Smiles
OC1=C2C(C=CC(C2=CC=C1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux

Outcomes

Product
Name
Type
product
Smiles
C1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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